

physical appearance and stability of (S)-1-(4-Cyanophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-(4-Cyanophenyl)ethanol

Cat. No.: B017053

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Stability of **(S)-1-(4-Cyanophenyl)ethanol**

Abstract

(S)-1-(4-Cyanophenyl)ethanol is a chiral aromatic alcohol and a key building block in the synthesis of various pharmaceutical compounds. Its physical form, chemical stability, and degradation profile are critical parameters that influence its handling, storage, and utility in drug development. This guide provides a comprehensive technical overview of the physical appearance and stability of **(S)-1-(4-Cyanophenyl)ethanol**, offering field-proven insights into its degradation pathways and outlining robust methodologies for its stability assessment. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Compound Identification and Physical Properties

(S)-1-(4-Cyanophenyl)ethanol, also known as 4-[(1S)-1-Hydroxyethyl]benzonitrile, is a chiral secondary alcohol. The presence of a hydroxyl group, a nitrile moiety, and a chiral center defines its chemical reactivity and physical characteristics.

Physical Appearance

The physical state of **(S)-1-(4-Cyanophenyl)ethanol** at ambient temperature is not consistently documented in publicly available literature. While structurally similar compounds like 1-(4-

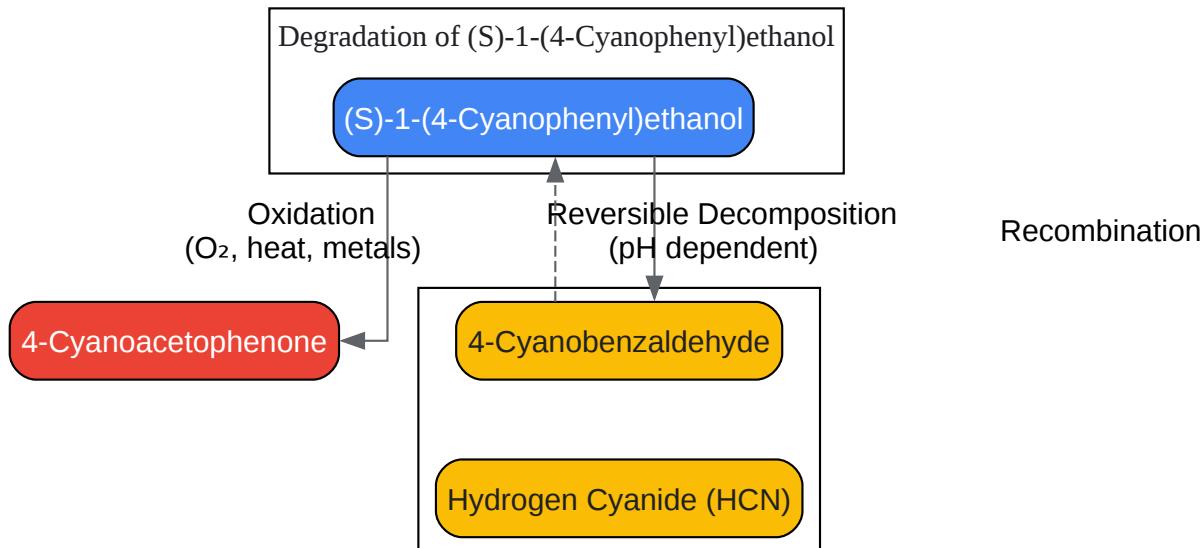
chlorophenyl)ethanol are liquids, the related achiral isomer, 2-(4-cyanophenyl)-ethanol, is reported as a crystalline solid with a melting point of 50-51°C[1][2]. Given this, it is crucial for researchers to perform visual inspection and melting point analysis upon receipt of any new batch to confirm its physical state. For the purpose of this guide, it will be treated as a low-melting solid or a viscous liquid, which necessitates careful handling to prevent contamination and degradation.

Physicochemical Properties

A summary of the key physicochemical properties for **(S)-1-(4-Cyanophenyl)ethanol** is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally.

Property	Value / Description	Source(s)
CAS Number	101219-71-0	[3][4][5][6]
Molecular Formula	C ₉ H ₉ NO	[3][7]
Molecular Weight	147.17 g/mol	[3][7]
Boiling Point	291.3 ± 23.0 °C (Predicted)	[3]
Density	1.12 ± 0.1 g/cm ³ (Predicted)	[3]
Refractive Index	1.556 (Predicted)	[3]
Solubility	Insoluble in nonpolar solvents like petroleum ether. Generally soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate. Expected to have limited solubility in water due to the hydrophobic cyanophenyl group.	[8][9][10]

Chemical Stability and Degradation Pathways


The stability of **(S)-1-(4-Cyanophenyl)ethanol** is dictated by the reactivity of its two primary functional groups: the secondary benzylic alcohol and the cyanohydrin-like structure. Understanding these liabilities is paramount for developing stable formulations and analytical methods.

Principal Degradation Pathways

Two main degradation pathways are of concern: oxidation of the secondary alcohol and decomposition of the cyanohydrin moiety.

- **Oxidative Degradation:** As a secondary benzylic alcohol, the compound is susceptible to oxidation, which converts the alcohol to its corresponding ketone, 4-cyanoacetophenone. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents. The benzylic position is particularly prone to radical-mediated oxidation.
- **Cyanohydrin Decomposition:** The molecule is a cyanohydrin of 4-cyanobenzaldehyde. This class of compounds exists in a reversible equilibrium with its constituent aldehyde and hydrogen cyanide (HCN)[11]. This decomposition is highly pH-dependent.
 - **Under basic conditions:** The equilibrium is shifted towards the aldehyde and cyanide anion, leading to significant degradation.
 - **Under acidic conditions:** The decomposition can also be catalyzed, although often to a lesser extent than in basic media.
 - **At neutral pH:** The compound is generally more stable, but the equilibrium still exists.

The interplay of these pathways dictates the overall stability profile of the molecule.

[Click to download full resolution via product page](#)

Caption: Primary degradation pathways for **(S)-1-(4-Cyanophenyl)ethanol**.

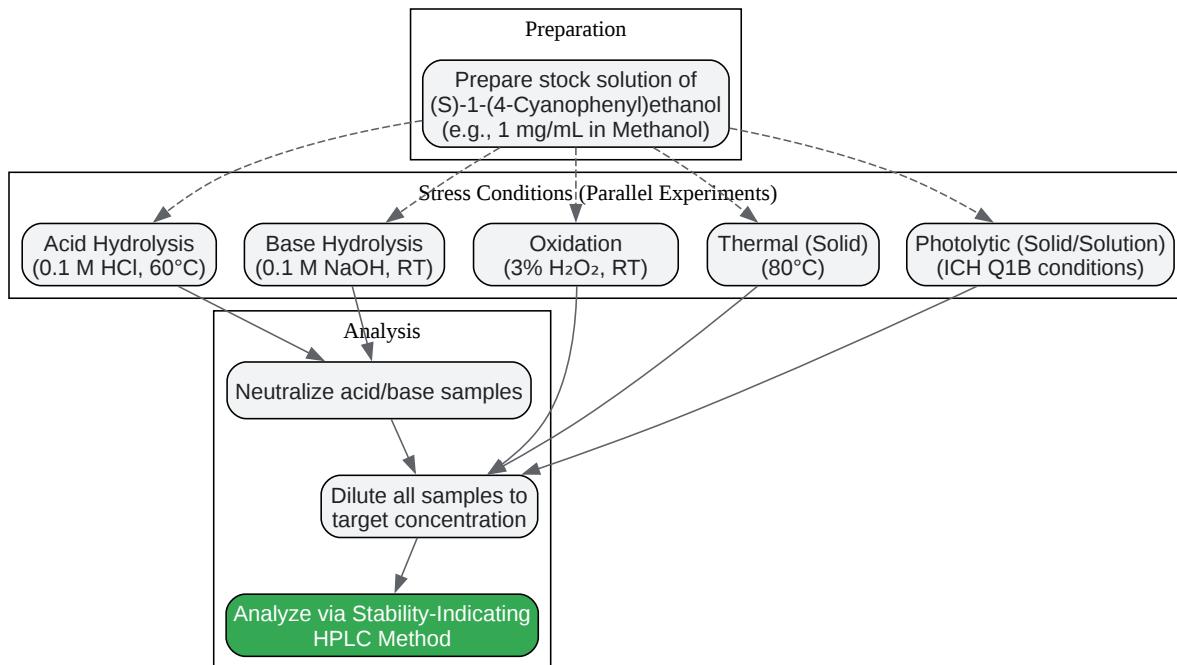
Recommended Storage and Handling

To maintain the integrity and purity of **(S)-1-(4-Cyanophenyl)ethanol**, strict adherence to proper storage and handling protocols is essential.

- Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C for long-term storage.
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
- Container: Use a tightly sealed, amber glass container to protect from light and moisture.
- Handling: Avoid contact with strong bases, acids, and oxidizing agents. All handling should be performed in a well-ventilated area or fume hood due to the potential for HCN release upon decomposition^[3].

Methodologies for Stability Assessment

A robust assessment of stability requires a multi-faceted approach, including forced degradation studies, the use of a validated stability-indicating analytical method, and hygroscopicity testing.


Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active substance.

Materials:

- **(S)-1-(4-Cyanophenyl)ethanol**
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3% solution
- Methanol or Acetonitrile (HPLC grade)
- Water (HPLC grade)
- pH meter, heating block/oven, photostability chamber

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of **(S)-1-(4-Cyanophenyl)ethanol** in a suitable organic solvent like methanol.
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.

- Causality: Elevated temperature accelerates hydrolysis, while acidic conditions can catalyze cyanohydrin decomposition.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature due to the high reactivity of cyanohydrins under basic conditions. Withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes), neutralize with HCl, and dilute.
 - Causality: Strong base rapidly shifts the cyanohydrin equilibrium towards decomposition.
- Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature and protected from light. Withdraw aliquots at time points (e.g., 2, 8, 24 hours) and dilute.
 - Causality: H₂O₂ is a common oxidizing agent used to simulate oxidative stress.
- Thermal Degradation: Store the solid compound in an oven at 80°C. At specified time points, withdraw samples, dissolve in solvent, and dilute for analysis.
 - Causality: Evaluates the intrinsic thermal stability of the solid form.
- Photostability: Expose the solid compound and a solution (in a quartz cuvette) to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze the samples alongside a dark control.
 - Causality: Assesses degradation due to light energy, a critical parameter for storage.

Protocol: Stability-Indicating HPLC Method

A stability-indicating method is one that can resolve the parent compound from all its degradation products and process-related impurities. A reversed-phase HPLC method is typically suitable.

Instrumentation and Parameters:

- HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV detector.

- Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 5% B
 - 18.1-22 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 240 nm (or as determined by UV scan).
- Injection Volume: 10 μ L.

Method Validation (Self-Validating System): The forced degradation samples serve to validate this method. The method is considered "stability-indicating" if:

- The parent peak shows a decrease in area under stress conditions.
- Degradant peaks are formed and are baseline-resolved from the parent peak (Resolution > 1.5).
- A mass balance calculation is performed (sum of parent peak area % and degradant peak areas % should be close to 100%), ensuring no co-eluting peaks are obscuring the results.

Protocol: Hygroscopicity Assessment

Hygroscopicity testing determines the compound's tendency to absorb atmospheric moisture, which can affect its physical form and chemical stability.

Methodology (Gravimetric Sorption Analysis):

- Sample Preparation: Accurately weigh approximately 10-20 mg of **(S)-1-(4-Cyanophenyl)ethanol** onto the sample pan of a dynamic vapor sorption (DVS) analyzer.
- Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ($dm/dt \leq 0.002\%$ over 10 minutes). This establishes the initial dry weight.
- Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program at 25°C. A typical program would be:
 - Sorption: Increase RH stepwise from 0% to 90% in 10% increments, allowing the sample to equilibrate at each step.
 - Desorption: Decrease RH stepwise from 90% back to 0% in 10% increments.
- Data Analysis: Plot the change in mass (%) versus the relative humidity (%). The hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).

Conclusion

(S)-1-(4-Cyanophenyl)ethanol is a valuable chiral intermediate whose stability is governed by its susceptibility to oxidation and pH-dependent cyanohydrin decomposition. A thorough understanding of these degradation pathways is essential for its effective use in drug development. By implementing rigorous stability testing protocols, including forced degradation studies and the use of a validated stability-indicating HPLC method, researchers can ensure the quality and integrity of this compound. Proper handling and storage under cool, dry, inert, and dark conditions are critical to minimize degradation and preserve its chemical purity over time.

References

- PubChem. (n.d.). Acetone Cyanohydrin. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-(1-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information.
- Purdue University Department of Chemistry. (n.d.). Alcohols and Ethers.
- Nichols, L. (2021). Properties of Alcohols. YouTube.
- BYJU'S. (n.d.). Physical and Chemical Properties of Alcohols.
- LibreTexts Chemistry. (2023). 17.2: Properties of Alcohols and Phenols.
- Britannica. (2024). Alcohol.
- PubChem. (n.d.). (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 4-fluoro-3-(1-hydroxyethyl)benzonitrile.
- Tradeindia. (n.d.). 2-(4-cyanophenyl)-ethanol.
- Effenberger, F., Ziegler, T., & Förster, S. (1987). Enzyme catalyzed cyanohydrin synthesis in organic solvents. *Angewandte Chemie International Edition in English*, 26(5), 458-460.
- PubChem. (n.d.). 4-(2-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information.
- Chemical-Suppliers.com. (n.d.). **(S)-1-(4-Cyanophenyl)ethanol**.
- Chinachemnet. (n.d.). **(S)-1-(4-Cyanophenyl)ethanol**.
- Solubility of Things. (n.d.). Hydrogen cyanide.
- ResearchGate. (n.d.). Synthesis, structure characterization, DFT calculations, and computational anticancer activity investigations of 1-phenyl ethanol derivatives.
- Wikipedia. (n.d.). Hydrogen cyanide.
- LibreTexts Chemistry. (2023). Cyanohydrins.
- NIST. (n.d.). Ethanol. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences [tradeindia.com]
- 3. echemi.com [echemi.com]

- 4. (S)-1-(4-Cyanophenyl)ethanol, CasNo.101219-71-0 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 5. (S)-1-(4-Cyanophenyl)ethanol | CAS 101219-71-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chinachemnet.com [chinachemnet.com]
- 7. 4-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Alcohols and Ethers [chemed.chem.purdue.edu]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical appearance and stability of (S)-1-(4-Cyanophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017053#physical-appearance-and-stability-of-s-1-4-cyanophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com